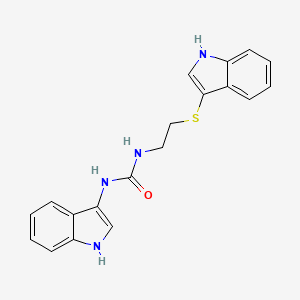![molecular formula C20H24O2 B2712515 4-{[4-(Tert-butyl)benzyl]oxy}chromane CAS No. 866155-71-7](/img/structure/B2712515.png)
4-{[4-(Tert-butyl)benzyl]oxy}chromane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{[4-(Tert-butyl)benzyl]oxy}chromane is an organic compound that belongs to the class of chromanes Chromanes are known for their diverse biological activities and are often used in medicinal chemistry
Méthodes De Préparation
The synthesis of 4-{[4-(Tert-butyl)benzyl]oxy}chromane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(tert-butyl)benzyl alcohol and chromane.
Etherification Reaction: The 4-(tert-butyl)benzyl alcohol is reacted with chromane in the presence of a suitable base (such as sodium hydride) and a solvent (like dimethylformamide) to form the ether linkage.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
4-{[4-(Tert-butyl)benzyl]oxy}chromane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl ether linkage, where the benzyl group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide.
Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-{[4-(Tert-butyl)benzyl]oxy}chromane has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its chromane core, which is known for its antioxidant and anti-inflammatory properties.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Industrial Applications: It is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-{[4-(Tert-butyl)benzyl]oxy}chromane involves its interaction with specific molecular targets, such as enzymes and receptors. The chromane core can act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. The tert-butyl group may enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with lipid membranes and hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{[4-(Tert-butyl)benzyl]oxy}chromane include:
4-{[4-(tert-butyl)benzyl]oxy}coumarin: This compound has a coumarin core instead of a chromane core, which may result in different biological activities.
4-{[4-(tert-butyl)benzyl]oxy}flavone: The flavone core provides additional conjugation and potential for different interactions with biological targets.
4-{[4-(tert-butyl)benzyl]oxy}quinoline: The quinoline core introduces nitrogen into the ring system, which can alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of the chromane core with the tert-butylbenzyl ether linkage, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
4-[(4-tert-butylphenyl)methoxy]-3,4-dihydro-2H-chromene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O2/c1-20(2,3)16-10-8-15(9-11-16)14-22-19-12-13-21-18-7-5-4-6-17(18)19/h4-11,19H,12-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWCUSDCFTPWHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)COC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(7-chloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2712432.png)
![2-(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(methylcarbamoyl)acetamide oxalate](/img/structure/B2712434.png)


![[5-(2-Methyl-1,3-thiazol-4-yl)thiophen-2-yl]methanamine](/img/structure/B2712437.png)


![(2E)-3-(dimethylamino)-1-(4-{2-[methyl(pyridin-2-yl)amino]ethoxy}phenyl)prop-2-en-1-one](/img/structure/B2712444.png)

![2-({2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]acetyl}amino)-N,3,3-trimethylbutanamide](/img/structure/B2712446.png)


![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]-3-(2,5-dioxopyrrolidin-1-yl)-2-oxopropanamide](/img/structure/B2712453.png)
![(E)-ethyl 8-methyl-4-oxo-6-styryl-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2712455.png)
